molecular formula C22H21NO6 B4044901 1-oxo-1-phenylpropan-2-yl 2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

1-oxo-1-phenylpropan-2-yl 2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No.: B4044901
M. Wt: 395.4 g/mol
InChI Key: RJAKKNKTCOGUSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-oxo-1-phenylpropan-2-yl 2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a useful research compound. Its molecular formula is C22H21NO6 and its molecular weight is 395.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-methyl-2-oxo-2-phenylethyl 2-(3-methoxypropyl)-1,3-dioxo-5-isoindolinecarboxylate is 395.13688739 g/mol and the complexity rating of the compound is 641. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysis and Synthesis

  • Palladium complexes catalyze the methoxycarbonylation of alkynes, producing linear esters and diesters through a cascade sequence, indicating potential applications in the synthesis of complex organic molecules (Núñez Magro et al., 2010).
  • Studies on the synthesis of quinoxalinones through the reaction of o-phenylenediamines highlight methodologies for constructing heterocyclic structures, which are core components in many pharmaceuticals (Suschitzky et al., 1975).

Medical and Biological Applications

  • The design, synthesis, and testing of allosteric modifiers of hemoglobin present novel approaches to influencing hemoglobin's oxygen affinity, offering insights into potential therapeutic strategies for conditions related to oxygen supply (Randad et al., 1991).

Materials Science

  • The study on the solubility transitions of poly(2-oxazoline)s in ethanol-water mixtures provides information on the temperature-responsive behavior of polymers, relevant for drug delivery systems and responsive materials design (Lambermont-Thijs et al., 2010).

Organic Chemistry Reactions

  • Research on the thermal properties and reactions of methyl ester-containing poly(2-oxazoline)s sheds light on the synthesis and applications of polymeric materials with specific thermal behaviors, useful in various industrial applications (Bouten et al., 2015).

Properties

IUPAC Name

(1-oxo-1-phenylpropan-2-yl) 2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO6/c1-14(19(24)15-7-4-3-5-8-15)29-22(27)16-9-10-17-18(13-16)21(26)23(20(17)25)11-6-12-28-2/h3-5,7-10,13-14H,6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJAKKNKTCOGUSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-oxo-1-phenylpropan-2-yl 2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
1-oxo-1-phenylpropan-2-yl 2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
Reactant of Route 3
Reactant of Route 3
1-oxo-1-phenylpropan-2-yl 2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
Reactant of Route 4
Reactant of Route 4
1-oxo-1-phenylpropan-2-yl 2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
Reactant of Route 5
Reactant of Route 5
1-oxo-1-phenylpropan-2-yl 2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
Reactant of Route 6
Reactant of Route 6
1-oxo-1-phenylpropan-2-yl 2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

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